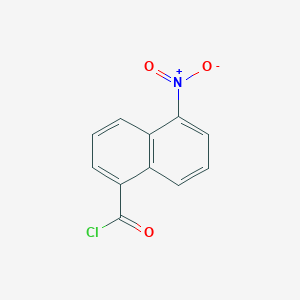

5-Nitronaphthalene-1-carbonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5333-16-4 |

|---|---|

Molecular Formula |

C11H6ClNO3 |

Molecular Weight |

235.62 g/mol |

IUPAC Name |

5-nitronaphthalene-1-carbonyl chloride |

InChI |

InChI=1S/C11H6ClNO3/c12-11(14)9-5-1-4-8-7(9)3-2-6-10(8)13(15)16/h1-6H |

InChI Key |

SKOUMIMRECKBJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)C(=O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 5 Nitronaphthalene 1 Carbonyl Chloride

Reactions at the Carbonyl Chloride Functional Group

The carbonyl chloride group is a highly reactive acylating agent, readily undergoing nucleophilic attack. This reactivity is the basis for its utility in synthesizing a variety of derivatives.

5-Nitronaphthalene-1-carbonyl chloride can function as an acylating agent in Friedel-Crafts reactions. chemguide.co.uklibretexts.org In this type of electrophilic aromatic substitution, the acyl chloride reacts with an aromatic substrate, such as benzene (B151609) or its derivatives, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.uk The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated by the interaction of the acyl chloride with the Lewis acid. chemguide.co.uk This acylium ion is then attacked by the electron-rich aromatic ring. chemguide.co.uk

The general mechanism for Friedel-Crafts acylation is as follows:

Formation of the acylium ion: R-COCl + AlCl₃ → R-CO⁺ + AlCl₄⁻

Electrophilic attack on the aromatic ring: Ar-H + R-CO⁺ → [Ar(H)COR]⁺

Deprotonation to restore aromaticity: [Ar(H)COR]⁺ + AlCl₄⁻ → Ar-COR + HCl + AlCl₃

While naphthalene (B1677914) itself is more reactive than benzene in electrophilic substitutions, the presence of the electron-withdrawing nitro group on the naphthalene ring of this compound deactivates the ring system towards further electrophilic attack. libretexts.orgquora.com However, the primary application of the compound in this context is to attach the 5-nitronaphthoyl moiety to other aromatic substrates, leading to the formation of aryl ketones. For instance, the reaction of 1-nitronaphthalene (B515781) with benzene in the presence of aluminum chloride has been shown to proceed, indicating that the nitronaphthalene system can participate in such reactions. rsc.org The product of the Friedel-Crafts acylation of benzene with this compound would be (5-nitronaphthalen-1-yl)(phenyl)methanone.

As a reactive carboxylic acid derivative, the most common reactions of this compound involve nucleophilic acyl substitution. libretexts.org In these reactions, the chloride ion, being an excellent leaving group, is displaced by a variety of nucleophiles.

This compound readily reacts with alcohols in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding esters. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon.

Reaction with Alcohols (Esterification): C₁₀H₆(NO₂)COCl + R-OH → C₁₀H₆(NO₂)COOR + HCl

Similarly, hydrolysis of the acyl chloride, typically through reaction with water, yields the corresponding carboxylic acid, 5-nitronaphthalene-1-carboxylic acid. uni.lunih.govcymitquimica.com

Reaction with Water (Hydrolysis): C₁₀H₆(NO₂)COCl + H₂O → C₁₀H₆(NO₂)COOH + HCl

These reactions are fundamental in modifying the carbonyl group for various synthetic purposes.

The reaction of this compound with primary or secondary amines is a facile method for the synthesis of amides. libretexts.orgyoutube.com These reactions are often carried out under Schotten-Baumann conditions, which involve using an aqueous base to neutralize the HCl generated during the reaction. nih.gov A closely related compound, 5-chloro-8-nitro-1-naphthoyl chloride, has been shown to react efficiently with a range of amines to produce the corresponding amides in high yields. nih.govresearchgate.net The reactivity is analogous, and high yields can be expected for the amidation of this compound.

The reaction proceeds via nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by elimination of the chloride ion. libretexts.org

Reaction with Amines (Amidation): C₁₀H₆(NO₂)COCl + RNH₂ → C₁₀H₆(NO₂)CONHR + HCl

Below is a table of representative amides synthesized from the analogous 5-chloro-8-nitro-1-naphthoyl chloride, demonstrating the scope of this reaction with various amines. nih.gov

| Amine Substrate | Product (Amide) | Yield (%) |

| n-Octylamine | N-(n-Octyl)-5-chloro-8-nitronaphthalene-1-carboxamide | 95 |

| n-Decylamine | N-(n-Decyl)-5-chloro-8-nitronaphthalene-1-carboxamide | 86 |

| Benzylamine | N-(Benzyl)-5-chloro-8-nitronaphthalene-1-carboxamide | 92 |

| tert-Octylamine | N-(tert-Octyl)-5-chloro-8-nitronaphthalene-1-carboxamide | 90 |

| Di-n-butylamine | N,N-Di(n-butyl)-5-chloro-8-nitronaphthalene-1-carboxamide | 87 |

| 4-tert-Butylaniline | N-(4-tert-Butylphenyl)-5-chloro-8-nitronaphthalene-1-carboxamide | 91 |

Data derived from acylation reactions with 5-chloro-8-nitro-1-naphthoyl chloride. nih.gov

The reactivity of the acyl chloride group allows for the derivatization of this compound for specific purposes. One notable application is in the synthesis of protecting groups for amines. nih.gov The related 5-chloro-8-nitro-1-naphthoyl group (NNap) has been developed as a protective group for primary and secondary amines. nih.govresearchgate.net The protection is achieved by reacting the amine with the corresponding acyl chloride to form a stable amide. nih.gov

A key advantage of this type of protecting group is that it can be cleaved under specific, mild reductive conditions that target the nitro group, leading to an intramolecular cyclization that releases the free amine. nih.gov This strategy avoids the harsh acidic or basic conditions often required for the cleavage of standard amide bonds. nih.gov

Nucleophilic Acyl Substitution Reactions

Reactivity of the Nitronaphthalene Core

The nitronaphthalene core of the molecule also possesses distinct reactivity. The naphthalene ring system is generally more reactive towards electrophilic substitution than benzene because the activation energy for forming the intermediate carbocation is lower. quora.comvedantu.com However, the presence of the strongly electron-withdrawing nitro group significantly influences this reactivity.

The nitro group is a deactivating group and a meta-director in electrophilic aromatic substitution on a benzene ring. In the naphthalene system, the nitro group at the 5-position deactivates both rings, but particularly the ring to which it is attached. Further electrophilic substitution, if forced, would be directed to positions that are "meta" to the nitro group and "alpha" to the other ring, such as the 8-position.

A more common transformation of the nitronaphthalene core involves the reduction of the nitro group. The nitro group can be reduced to an amino group (NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). internationalscholarsjournals.comsemanticscholar.org

Reduction of the Nitro Group: C₁₀H₆(NO₂)CO-R + [H] → C₁₀H₆(NH₂)CO-R

This transformation is significant as it converts the electron-withdrawing nitro group into an electron-donating amino group, which dramatically alters the electronic properties and subsequent reactivity of the aromatic system. The resulting aminonaphthalene derivatives are important intermediates in the synthesis of dyes and other functional materials. For example, the reduction of the nitro group in amides derived from 5-chloro-8-nitro-1-naphthoyl chloride is a key step in the deprotection strategy mentioned earlier. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on Nitro-Substituted Naphthalenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups, such as the nitro (–NO₂) group. wikipedia.orglibretexts.org This reaction proceeds via a two-step addition-elimination mechanism. nih.gov Initially, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily disrupted in this step. nih.gov In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. nih.govoieau.fr

The presence of one or more electron-withdrawing substituents is crucial for the reaction to occur, as they stabilize the negative charge of the intermediate. libretexts.org For the reaction to be efficient, these activating groups must be located at positions ortho or para to the leaving group, allowing for direct resonance stabilization of the Meisenheimer complex. libretexts.orgoieau.fr If the activating group is in the meta position, no such stabilization is possible, and the reaction typically does not proceed. libretexts.org

In the context of this compound, the primary site for nucleophilic attack is the highly electrophilic carbon of the carbonyl chloride group (a nucleophilic acyl substitution). However, the naphthalene ring itself, activated by the nitro group, can also participate in SNAr reactions if a suitable leaving group is present on the ring. For instance, in the synthesis of the related compound 5-chloro-8-nitro-1-naphthoyl chloride, a halogen exchange from bromine to chlorine at the C-5 position was observed during treatment with thionyl chloride, demonstrating that nucleophilic substitution on the naphthalene ring is possible under certain conditions. rsc.org

Michael-Type Addition Reactions (Analogous to other nitronaphthalenes)

The Michael reaction, or Michael addition, is the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgorganic-chemistry.org The reaction is driven by the formation of a new carbon-carbon bond on the β-carbon of the acceptor. wikipedia.org Donors are typically resonance-stabilized carbanions, such as those derived from malonates or nitroalkanes, while acceptors are activated olefins. organic-chemistry.orgsctunisie.org

While this compound is not a classic Michael acceptor, nitronaphthalene derivatives can exhibit analogous reactivity. The powerful electron-withdrawing effect of the nitro group makes the aromatic system electron-deficient, allowing it to act as an acceptor for strong nucleophiles in a conjugate-addition-like fashion. acs.org This reactivity is particularly evident in processes like the Corey-Chaykovsky cyclopropanation, where nitronaphthalenes function as Michael acceptors for sulfur ylides. acs.org The initial step of this reaction is a 1,4-addition of the nucleophilic ylide to the activated naphthalene ring system, highlighting the Michael acceptor character of nitronaphthalenes. acs.org

Cycloaddition Chemistry

Diels-Alder Reactions (e.g., with dienes)

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings from a conjugated diene and a dienophile (typically an alkene). wikipedia.org The reaction is most efficient when the dienophile is substituted with electron-withdrawing groups. umkc.edu While the nitro group is an excellent electron-withdrawing substituent that promotes the dienophilicity of alkenes, the participation of aromatic compounds like nitronaphthalenes as dienophiles is uncommon due to the high energetic cost of overcoming their inherent aromatic stability. mdpi.comresearchgate.net

Despite this, research has shown that 1-nitronaphthalene can be induced to act as a dienophile in Diels-Alder reactions under specific conditions. mdpi.comresearchgate.net These reactions require highly reactive dienes with strong electron-donor substituents and are often facilitated by high-pressure conditions (e.g., 11.5 kbar). mdpi.comresearchgate.net For example, the reaction of 1-nitronaphthalene with the highly reactive Danishefsky diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) yields Diels-Alder adducts. mdpi.comresearchgate.net This demonstrates that while not a typical mode of reactivity, the dienophilic character of the nitronaphthalene system can be harnessed under forcing conditions.

Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction is a method for synthesizing cyclopropanes, epoxides, and aziridines from sulfur ylides. rsc.org When an α,β-unsaturated enone is used as the substrate, the reaction proceeds via a conjugate addition followed by intramolecular ring-closure to yield a cyclopropane. acs.org

Significantly, nitronaphthalene derivatives have been shown to function as effective Michael acceptors in the Corey-Chaykovsky reaction, leading to the formation of dearomatized benzonorcaradienes (cyclopropanated naphthalene systems). acs.org The reaction involves the 1,4-addition of a sulfur ylide (generated from sulfonium (B1226848) salts) to the nitronaphthalene ring, followed by an intramolecular cyclization that forms the three-membered ring and displaces the sulfur leaving group. acs.orgnih.gov This transformation represents a transition metal-free method for the dearomatization of these aromatic systems. acs.org The steric properties of the ylide can influence the reaction's outcome, with bulkier substituents favoring cyclopropanation. acs.org

Table 1: Corey-Chaykovsky Cyclopropanation of Nitronaphthalenes

| Reactant Class | Reagent | Mechanism Pathway | Product Class | Reference |

|---|---|---|---|---|

| Nitronaphthalene Derivatives | Sulfur Ylides (e.g., from alkyl phenyl selenones or alkyl diphenyl sulfonium salts) | Michael-type 1,4-addition followed by intramolecular cyclization | Benzonorcaradienes (Cyclopropanated naphthalenes) | acs.org |

Reduction of the Nitro Group to Amine Derivatives

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This conversion is significant because it changes a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho, para-directing group. acs.org A variety of reagents and conditions can accomplish this reduction, offering chemists flexibility based on the presence of other functional groups in the molecule.

Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. researchgate.net Metal-based reductions in acidic media, such as iron (Fe), zinc (Zn), or tin (Sn) in hydrochloric acid (HCl), are also widely employed. acs.org For more sensitive substrates, milder reagents like tin(II) chloride (SnCl₂) can be used to achieve chemoselective reduction of the nitro group without affecting other reducible functionalities. libretexts.orgresearchgate.net In a specific example involving a related compound, the nitro group of a 5-chloro-8-nitro-1-naphthoyl amide was successfully reduced to the corresponding amine using Hantzsch ester under visible light irradiation, showcasing a gentle, photoredox-catalyzed method. rsc.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Notes | Reference |

|---|---|---|---|

| H₂/Pd-C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient but can reduce other functional groups (e.g., alkenes, alkynes). | researchgate.net |

| H₂/Raney Ni | Hydrogen gas, Raney Nickel catalyst | Effective; often used when trying to avoid dehalogenation of aryl halides. | researchgate.net |

| Fe/HCl or Zn/HCl | Metal powder in acidic solution (e.g., HCl, Acetic Acid) | Classic, robust method for nitro group reduction. | acs.org |

| SnCl₂ | Tin(II) chloride, often in acidic solvent | A mild and chemoselective reagent, often preserving other reducible groups. | libretexts.orgresearchgate.net |

| Hantzsch Ester / Eosin Y | Visible light irradiation (photoredox catalysis) | Very mild conditions suitable for sensitive substrates. | rsc.org |

Photochemical and Radical-Mediated Transformations

The photochemistry of nitronaphthalenes is a rich area involving the formation of highly reactive intermediates. Upon absorption of UV light, 1-nitronaphthalene is promoted to an excited triplet state (³1NN*). acs.orgacs.org This excited state is a potent chemical species capable of initiating several downstream reactions.

The triplet state of 1-nitronaphthalene can interact with molecular oxygen, leading to the formation of singlet oxygen (¹O₂), a powerful and selective oxidant. acs.org Furthermore, ³1NN* can engage in electron transfer processes. For example, it can oxidize halide anions (like Cl⁻ or Br⁻) to form dihalogen radical anions (X₂•⁻). acs.orgacs.org In aqueous environments, irradiated 1-nitronaphthalene can also lead to the generation of hydroxyl radicals (•OH). rsc.orgacs.org

The reaction of the excited nitronaphthalene with other radical species is also possible. Studies have shown that under irradiation in the presence of nitrite (B80452) (NO₂⁻), which itself is a photochemical source of nitrogen dioxide radical (•NO₂), 1-nitronaphthalene can undergo photonitration. rsc.org This reaction, likely proceeding through the interaction of the excited nitronaphthalene triplet with •NO₂, results in the formation of dinitronaphthalene isomers. rsc.org Additionally, gas-phase studies have investigated the reaction of nitronaphthalenes with photochemically-produced hydroxyl radicals, which is a key atmospheric degradation pathway. nih.govacs.orgnih.gov

Photosensitized Reactions in Aqueous Environments

While direct photochemical studies on this compound are not extensively documented, its behavior can be inferred from its parent compound, 1-nitronaphthalene (1NN). acs.orgresearchgate.net Nitronaphthalenes are known to be potent photosensitizers in aqueous environments. researchgate.net Upon absorption of UV light, 1NN transitions to an excited singlet state, which then efficiently undergoes intersystem crossing to form a more stable and longer-lived triplet state (³1NN). acs.orgresearchgate.net

The decay of this triplet state is highly dependent on the pH of the medium. At a pH above 2, the triplet state decays with a pseudo-first-order rate constant of approximately 6.0 x 10⁵ s⁻¹. acs.org However, in more acidic conditions (pH < 2), the decay rate is significantly enhanced, suggesting the formation of a protonated triplet state (³1NNH⁺). acs.org This triplet state is a powerful oxidizing agent and can react with various species present in the aqueous environment.

For instance, the excited triplet state of 1NN can oxidize nitrite ions (NO₂⁻) to nitrogen dioxide (•NO₂). researchgate.net This reaction is also pH-dependent, with the second-order rate constant increasing as the solution becomes more alkaline. researchgate.net The subsequent reaction between the triplet nitronaphthalene and the newly formed nitrogen dioxide radical can lead to the formation of dinitronaphthalene isomers. researchgate.net

Generation of Reactive Oxygen Species and Radical Anions

A significant pathway for the excited triplet state of nitronaphthalenes in aqueous solutions is the generation of reactive oxygen species (ROS) and radical anions. acs.org This process is crucial in understanding the environmental phototoxicity of such compounds.

Reactive Oxygen Species (ROS): In the presence of molecular oxygen, the triplet state of 1-nitronaphthalene (³1NN) is quenched at a near-diffusion-controlled rate. acs.org This interaction can proceed via two primary mechanisms:

Energy Transfer: The excited triplet sensitizer (B1316253) transfers its energy to ground-state triplet oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).

Electron Transfer: The excited sensitizer can engage in electron transfer processes with oxygen or water, leading to the formation of superoxide (B77818) anion radicals (O₂•⁻) and, subsequently, other ROS like the hydroperoxyl radical (HO₂•) and hydroxyl radical (•OH). acs.org

Studies using 1-nitronaphthalene as a model have demonstrated that its photoreactions in the presence of oxygen are a source of HO₂•, ¹O₂, and potentially •OH in aqueous media. acs.org The quantum yield for the production of •OH by irradiated 1NN has been quantified, further confirming its role as a photosensitizer for ROS generation. researchgate.net

Radical Anions: The excited triplet state of 1NN can also react with various anions present in water, such as halides, through an electron transfer mechanism. This leads to the formation of the nitronaphthalene radical anion (1NN•⁻) and a corresponding halogen radical. acs.org The quenching rate constants for this process have been determined for several halides, showing a strong dependence on the specific halide ion. acs.org

| Quenching Species | Condition | Rate Constant (k) | Reference |

|---|---|---|---|

| Oxygen (O₂) | - | (1.95 ± 0.05) × 10⁹ M⁻¹ s⁻¹ | acs.org |

| Nitrite (NO₂⁻) | pH 6.5 | (3.36 ± 0.28) × 10⁹ M⁻¹ s⁻¹ | researchgate.net |

| Nitrite (NO₂⁻) | pH 2.0 | (3.56 ± 0.11) × 10⁸ M⁻¹ s⁻¹ | researchgate.net |

| Chloride (Cl⁻) | pH ~6.5 | (2.9 ± 0.4) × 10⁴ M⁻¹ s⁻¹ | acs.org |

| Chloride (Cl⁻) | pH 1.1 | (7.7 ± 1.2) × 10⁵ M⁻¹ s⁻¹ | acs.org |

| Bromide (Br⁻) | pH ~6.5 | (7.5 ± 0.2) × 10⁸ M⁻¹ s⁻¹ | acs.org |

| Iodide (I⁻) | pH ~6.5 | (1.1 ± 0.1) × 10¹⁰ M⁻¹ s⁻¹ | acs.org |

Transition Metal-Catalyzed Transformations Involving Nitroarenes

The nitro group of this compound can be utilized as a leaving group in various transition metal-catalyzed cross-coupling reactions, a process known as denitrative coupling. acs.orgacs.org This strategy provides a powerful alternative to traditional methods that use haloarenes, leveraging the wide availability of nitroarenes. acs.orgacs.org Palladium-based catalysts have been particularly effective in these transformations. acs.org

A key breakthrough in this area was the use of a Palladium/BrettPhos catalyst system, which was found to be highly active for the denitrative Suzuki–Miyaura coupling of nitroarenes. acs.orgacs.org Mechanistic studies support a catalytic cycle that begins with the oxidative addition of the C–NO₂ bond to a Pd(0) species, forming an aryl–Pd(II)–NO₂ intermediate. acs.org This step is followed by transmetalation with a suitable coupling partner (e.g., an organoboron reagent) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. acs.org

This methodology has been extended to a variety of important bond-forming reactions, including:

Buchwald–Hartwig Amination: Nitroarenes can be coupled with primary and secondary amines using a Pd(acac)₂/BrettPhos catalyst to form aniline (B41778) derivatives. Nitronaphthalenes have been shown to be viable substrates in this reaction. acs.org

Sonogashira Coupling: A palladium-catalyzed denitrative Sonogashira coupling allows for the reaction between nitroarenes and terminal alkynes. acs.org

Etherification: Diaryl ethers can be synthesized via the Pd-catalyzed reaction of nitroarenes with arylboronic acids and water, or directly with phenols. acs.org

Spectroscopic and Computational Characterization of 5 Nitronaphthalene 1 Carbonyl Chloride

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structure of 5-Nitronaphthalene-1-carbonyl chloride. Each technique offers unique information about the molecular framework and its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display a complex pattern of signals in the aromatic region, typically between 7.5 and 9.0 ppm. The six protons on the naphthalene (B1677914) ring system are chemically distinct due to the influence of the electron-withdrawing nitro (-NO₂) and carbonyl chloride (-COCl) groups. The specific chemical shifts and coupling constants (J-values) are influenced by the positions of these substituents. Protons on the ring bearing the nitro group, particularly those ortho and para to it, will be shifted downfield. Similarly, the proton adjacent to the carbonyl chloride group will experience a significant downfield shift. Analysis of the splitting patterns (e.g., doublets, triplets, doublets of doublets) allows for the assignment of each signal to a specific proton on the naphthalene core.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. This compound would exhibit eleven distinct signals, one for each carbon atom. The carbonyl carbon of the acid chloride group is expected to appear significantly downfield, typically in the range of 165-175 ppm. The carbon atoms directly attached to the nitro group and the carbonyl chloride group (C5 and C1, respectively) would also show characteristic downfield shifts. The remaining aromatic carbons would resonate in the typical range of 120-150 ppm, with their precise chemical shifts determined by the electronic effects of the substituents.

Interactive Data Table: Predicted NMR Chemical Shifts (Note: These are predicted values based on substituent effects on a naphthalene core. Actual experimental values may vary.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-COCl | - | ~170 |

| C2-H | ~8.2 | ~130 |

| C3-H | ~7.8 | ~128 |

| C4-H | ~8.5 | ~135 |

| C4a | - | ~132 |

| C5-NO₂ | - | ~148 |

| C6-H | ~8.8 | ~125 |

| C7-H | ~7.9 | ~129 |

| C8-H | ~8.4 | ~124 |

| C8a | - | ~131 |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent peaks would be due to the carbonyl group (C=O) of the acid chloride and the nitro group (NO₂). The C=O stretching vibration for an aromatic acid chloride typically appears as a strong, sharp band in the region of 1770-1740 cm⁻¹. The presence of the electron-withdrawing nitro group and conjugation with the naphthalene ring may shift this frequency slightly.

The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1550-1500 cm⁻¹ and a symmetric stretch between 1370-1330 cm⁻¹. Additionally, the spectrum will feature C-H stretching vibrations for the aromatic protons above 3000 cm⁻¹ and a series of C=C stretching vibrations for the naphthalene ring in the 1600-1450 cm⁻¹ region. C-Cl stretching vibrations are expected in the fingerprint region, typically between 800-600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| C=O (Acid Chloride) | Stretching | 1770-1740 | Strong, Sharp |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Strong |

| NO₂ (Nitro) | Asymmetric Stretching | 1550-1500 | Strong |

| NO₂ (Nitro) | Symmetric Stretching | 1370-1330 | Strong |

| C-Cl | Stretching | 800-600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the naphthalene ring, along with the chromophoric nitro group and auxochromic carbonyl chloride group, gives this compound characteristic absorption bands in the UV-Vis region. The spectrum is expected to show strong absorptions corresponding to π→π* transitions of the aromatic system. The presence of the nitro group, which is a powerful chromophore, will likely result in a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) are dependent on the solvent used.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₆ClNO₃), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact mass. Due to the presence of chlorine, this molecular ion peak will be accompanied by an isotopic peak ([M+2]⁺) with an intensity approximately one-third that of the molecular ion peak, which is characteristic of compounds containing one chlorine atom.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of the chlorine atom, the carbonyl group (as CO), and the nitro group (as NO₂). This would result in characteristic fragment ions that can be used to confirm the structure of the molecule.

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for purity assessment. A suitable solvent system (eluent), often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, would be used to separate the compound from any starting materials, byproducts, or decomposition products on a silica gel plate. The position of the spot, characterized by its retention factor (R_f), is indicative of its polarity. Visualization can be achieved under UV light, where the conjugated naphthalene system will absorb and appear as a dark spot on a fluorescent background.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While the high reactivity of the carbonyl chloride group might pose challenges for GC analysis without derivatization, this technique can provide detailed information about the purity of the sample and the identity of any volatile impurities. The retention time in the gas chromatogram is a characteristic of the compound under specific conditions, and the mass spectrum of the eluting peak provides definitive identification.

Computational Chemistry and Theoretical Investigations

In conjunction with experimental spectroscopic data, computational chemistry provides a powerful tool for investigating the properties of this compound. Theoretical methods, such as Density Functional Theory (DFT), can be employed to predict and understand its molecular structure, spectroscopic properties, and reactivity.

Computational models can be used to calculate the optimized geometry of the molecule, providing theoretical bond lengths and angles. These calculations can also predict NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to aid in spectral assignment and structural confirmation.

Furthermore, theoretical investigations can provide insights into the electronic structure of the molecule, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information is valuable for understanding the molecule's reactivity and its interactions with other chemical species. For instance, studies on related nitronaphthalene compounds have utilized DFT to map potential energy surfaces and understand photochemical rearrangements.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations allow for the determination of various molecular properties, such as optimized geometry, charge distribution, and electronic energies, which are fundamental to understanding a molecule's reactivity.

For this compound, DFT studies would focus on how the presence of the nitro (-NO₂) group at the C5 position and the carbonyl chloride (-COCl) group at the C1 position influences the electronic landscape of the naphthalene ring system. Both are strong electron-withdrawing groups, which significantly modulate the electron density across the aromatic core.

Key Research Findings from DFT Studies on Substituted Naphthalenes:

Electron Density Distribution: DFT calculations, often visualized through molecular electrostatic potential (MEP) maps, would show a significant depletion of electron density on the naphthalene rings of this compound. The regions around the oxygen and nitrogen atoms of the nitro group, as well as the oxygen and chlorine atoms of the carbonyl chloride group, would exhibit a high positive electrostatic potential (electron-poor regions), making the carbonyl carbon a prime target for nucleophilic attack.

Structural Parameters: The introduction of bulky substituents at the peri-positions (C1 and C8, or in this case, C1 and C5 which are on different rings but can still influence each other through the pi-system) can lead to distortions from planarity in the naphthalene ring. nih.gov DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles, revealing any strain or distortion in the molecule's geometry. nih.gov

| Reactivity Descriptor | Formula | Interpretation for this compound |

| Chemical Hardness (η) | (I - A) / 2 | A large HOMO-LUMO gap would imply high hardness and low reactivity. |

| Electronic Chemical Potential (μ) | - (I + A) / 2 | A highly negative value would indicate a strong electron-accepting character. |

| Global Electrophilicity Index (ω) | μ² / (2η) | A high value would confirm the strong electrophilic nature of the molecule. |

(Note: I and A represent the ionization potential and electron affinity, respectively, which can be approximated by the energies of the HOMO and LUMO.)

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of molecules. ucsb.eduwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile). wikipedia.orgyoutube.com

For this compound, FMO analysis is crucial for understanding its electrophilic nature.

HOMO and LUMO Localization: In a typical substituted naphthalene, the HOMO and LUMO are delocalized π-orbitals across the ring system. researchgate.net However, the presence of the electron-withdrawing -NO₂ and -COCl groups will significantly lower the energy of the LUMO and draw its electron density towards the substituents and the carbon atoms to which they are attached. rsc.org The LUMO is expected to be predominantly localized on the carbonyl carbon of the acyl chloride group, making it the most electrophilic site in the molecule. The HOMO, conversely, would be at a lower energy compared to unsubstituted naphthalene, reflecting the molecule's reduced ability to act as an electron donor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical stability and reactivity of a molecule. A small HOMO-LUMO gap generally signifies high reactivity. nih.gov The strong electron-withdrawing nature of the substituents in this compound is expected to result in a relatively small HOMO-LUMO gap, indicating its high reactivity, particularly towards nucleophiles. rsc.org

Table of Expected FMO Properties for this compound:

| Orbital | Expected Energy Level | Expected Localization | Role in Reactivity |

| LUMO | Low | Primarily on the carbonyl carbon and the nitro-substituted ring | Accepts electrons; determines electrophilicity |

| HOMO | Very Low | Delocalized over the naphthalene rings, but with reduced density | Donates electrons (weakly); involved in reactions with strong electrophiles |

Mechanistic Pathways Elucidation via Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating the transition state (the energy maximum along the reaction coordinate) and calculating the activation energy barrier, which determines the reaction rate.

For this compound, a primary reaction of interest is its acylation of a nucleophile (e.g., an alcohol, amine, or arene in a Friedel-Crafts reaction).

Acylation Mechanism: The generally accepted mechanism for acylation by acyl chlorides involves the formation of a highly electrophilic acylium ion, especially in the presence of a Lewis acid catalyst like AlCl₃. researchgate.netchemguide.co.uk However, for a highly reactive acyl chloride like this compound, the reaction with a strong nucleophile might proceed through a concerted or a tetrahedral intermediate pathway without a catalyst.

Computational Modeling of the Pathway: Quantum chemical calculations can model these pathways. For instance, in a reaction with an amine, the calculations would model the approach of the amine nitrogen to the carbonyl carbon. The energy profile would be calculated to distinguish between:

A concerted mechanism: where the bond formation and bond breaking occur simultaneously in the transition state.

A stepwise mechanism: involving the formation of a tetrahedral intermediate, which then collapses to form the final product and expel the chloride ion. Computational studies on similar acylation reactions often explore these alternative pathways to determine the most energetically favorable route. acs.org

Aromaticity Analysis of Naphthalene Derivatives

Aromaticity is a key concept that describes the high stability of cyclic, planar, conjugated systems. While naphthalene is inherently aromatic, the introduction of substituents can alter the degree of aromaticity of its individual rings. This can be quantified using computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA: This method evaluates aromaticity based on the geometric criterion of bond length equalization. A HOMA value of 1 indicates a fully aromatic system like benzene (B151609), while values less than 1 indicate reduced aromaticity.

NICS: This method uses the magnetic criterion of a diatropic ring current. A negative NICS value at the center of a ring is indicative of aromaticity, with more negative values suggesting a higher degree of aromaticity. nih.gov

For this compound, the two strong electron-withdrawing groups are expected to decrease the electron density of the π-system, which could lead to a reduction in the aromaticity of the naphthalene core.

Expected Aromaticity Analysis Results:

| Ring | Substituent(s) | Expected HOMA value | Expected NICS(1) value (ppm) | Interpretation |

| Ring with -COCl | Carbonyl Chloride at C1 | < 0.9 | Less negative than naphthalene | Reduced aromaticity due to electron withdrawal |

| Ring with -NO₂ | Nitro at C5 | < 0.9 | Less negative than naphthalene | Reduced aromaticity due to strong electron withdrawal |

Studies on substituted benzenes and other aromatic systems have shown that electron-withdrawing groups generally decrease the aromatic character of the ring to which they are attached. nih.govresearchgate.net Therefore, it is anticipated that both rings of this compound would exhibit lower aromaticity compared to unsubstituted naphthalene.

Solvent Effects on Reaction Energetics

Reactions are rarely carried out in the gas phase; the solvent plays a crucial role in influencing reaction rates and equilibria. ucsb.edu Computational chemistry can model solvent effects using either implicit or explicit solvent models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding.

For reactions involving this compound, the choice of solvent can significantly impact the reaction energetics. For example, in an acylation reaction that proceeds through a charged intermediate or transition state, a polar solvent would be expected to stabilize this species more effectively than a non-polar solvent, thereby lowering the activation energy and accelerating the reaction rate. acs.org Computational studies can quantify this stabilization energy, providing insights into the optimal solvent conditions for a given reaction.

Detailed Scientific Article on this compound Unattainable Due to Lack of Publicly Available Research

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific, publicly available research on the chemical compound This compound . As a result, the generation of a detailed article focusing solely on its applications and synthetic utility, as per the requested outline, is not possible at this time.

The inquiry sought in-depth information on the role of this compound as a versatile synthon in organic synthesis, its specific use in the synthesis of diverse naphthalene-based scaffolds—including N-naphthylpyrroles and functionalized polycyclic aromatic hydrocarbons (PAHs)—and its contributions to materials science as a precursor for advanced functional materials.

Therefore, the creation of a scientifically accurate and detailed article on the "Applications and Synthetic Utility of this compound in Complex Molecule Synthesis" with the specified subsections is unachievable. Further research and publication in the scientific community would be required to provide the necessary data for such a review.

Applications and Synthetic Utility of 5 Nitronaphthalene 1 Carbonyl Chloride in Complex Molecule Synthesis

Contributions to Materials Science

Intermediacy in Dye and Pigment Synthesis

A comprehensive review of scientific literature and patent databases did not yield specific examples of 5-nitronaphthalene-1-carbonyl chloride being used as a direct intermediate in the synthesis of commercially significant dyes or pigments. While nitrated aromatic compounds are a general class of precursors in the dye industry, the specific utility of this particular molecule is not well-established in this context. The synthesis of naphthalene-based dyes often involves the diazotization of aminonaphthalene derivatives and subsequent coupling reactions to form azo compounds. While this compound could theoretically be converted to an amino derivative, this does not appear to be a common or documented pathway for dye synthesis.

Development of New Synthetic Methodologies Utilizing this compound

The reactivity of the acyl chloride group in this compound makes it a versatile reagent in organic synthesis for the introduction of the 5-nitronaphthoyl group. Research has explored its use in the development of new synthetic methodologies, particularly in the synthesis of complex heterocyclic systems and as a chemical probe for studying reaction mechanisms. However, these methodologies have not been explicitly linked to the production of dyes and pigments. The development of novel synthetic routes using this compound has primarily focused on academic research rather than industrial-scale applications for coloration.

Future Directions and Emerging Research Areas

Sustainable and Green Chemical Syntheses of 5-Nitronaphthalene-1-carbonyl chloride

The traditional synthesis of acyl chlorides, including this compound, often involves the use of hazardous reagents like thionyl chloride or oxalyl chloride, which generate toxic byproducts. Future research is increasingly directed towards greener and more sustainable synthetic routes.

One promising approach is the use of solid-supported catalysts or milder, less hazardous chlorinating agents. For instance, the development of catalytic methods that avoid stoichiometric amounts of aggressive reagents is a key goal. The synthesis of the precursor, 5-nitro-naphthalene-1-carboxylic acid, can also be optimized for sustainability. cymitquimica.com The nitration of naphthalene (B1677914), a key step, is being investigated using solid acid catalysts like modified zeolites to improve regioselectivity and reduce the use of corrosive liquid acids like sulfuric acid. mdpi.com For the conversion of the carboxylic acid to the acyl chloride, solvent-free conditions or the use of greener solvents are being explored. For example, procedures that minimize waste and energy consumption, such as microwave-assisted synthesis, could be adapted for this transformation. pjoes.com

The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the development of new synthetic pathways. The ideal green synthesis of this compound would involve a one-pot reaction from a readily available starting material under mild conditions with minimal waste generation.

Advanced Catalytic Applications of this compound Derivatives

While this compound itself is primarily a reactive intermediate, its derivatives, such as amides and esters, hold potential as ligands or organocatalysts. The nitronaphthalene scaffold, with its distinct electronic and steric properties, can be functionalized to create novel catalytic systems.

For example, chiral amides derived from this compound could be investigated as ligands in asymmetric catalysis. The nitro group's strong electron-withdrawing nature can influence the electronic properties of a metal center in a catalyst complex, potentially leading to enhanced reactivity or selectivity.

Furthermore, derivatives bearing functional groups capable of hydrogen bonding or other non-covalent interactions could be designed as organocatalysts for various organic transformations. The exploration of these derivatives in reactions such as aldol, Michael, or Diels-Alder reactions could unveil new catalytic activities. The development of such applications will depend on a systematic investigation of the structure-catalytic activity relationship of a library of derivatives.

Rational Design of Derivatives for Specific Chemical Applications

The rational design of this compound derivatives for targeted applications is a burgeoning area of research. By systematically modifying the structure of the molecule, its physicochemical and reactive properties can be fine-tuned. Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are powerful tools in this endeavor.

For instance, in the context of developing novel functional materials, the introduction of different substituents on the naphthalene ring can modulate properties such as fluorescence, thermal stability, and electronic conductivity. QSAR models can be developed to predict the mutagenicity or toxicity of nitronaphthalene derivatives, guiding the design of safer compounds. nih.gov SAR studies on related naphthalimide derivatives have demonstrated how different substitution patterns can significantly impact their biological activity, offering insights for the design of new therapeutic agents. rjraap.com

The general approach involves creating a library of derivatives with systematic variations in their structure and evaluating their performance in a specific application. The data obtained is then used to build predictive models that can guide the design of new, more effective compounds.

Development of High-Throughput Screening Methods for Reactivity Studies

To accelerate the discovery of new reactions and applications for this compound and its derivatives, high-throughput screening (HTS) methods are indispensable. These techniques allow for the rapid and parallel screening of a large number of reaction conditions or compounds.

For studying the reactivity of this compound, HTS assays can be designed to monitor the formation of products with various nucleophiles. Fluorescence-based assays, for example, can be developed where the reaction of the acyl chloride with a fluorogenic amine or alcohol leads to a measurable change in fluorescence intensity. nih.gov Such assays are amenable to miniaturization in microplate formats, enabling the screening of thousands of reactions in a short time. acs.org

HTS can also be employed to discover new catalytic activities of its derivatives. A library of potential catalysts can be screened against a specific chemical transformation, with the reaction outcome analyzed by techniques such as mass spectrometry or chromatography. nih.gov The data from HTS can rapidly identify promising lead compounds for further optimization.

Hybrid Computational-Experimental Approaches for Comprehensive Understanding

The integration of computational chemistry with experimental studies provides a powerful synergy for a comprehensive understanding of the properties and reactivity of this compound. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the molecule's electronic structure, vibrational frequencies, and reaction mechanisms.

Computational studies can be used to predict the reactivity of the carbonyl group, the influence of the nitro group on the aromatic system, and the preferred sites for nucleophilic attack. researchgate.net This information can guide the design of experiments and the interpretation of experimental results. For instance, DFT calculations can help in understanding the regioselectivity of reactions and the stability of reaction intermediates.

A hybrid approach would involve using computational methods to screen potential derivatives or reaction pathways in silico, followed by experimental validation of the most promising candidates. This iterative cycle of prediction and experimentation can significantly accelerate the research and development process, leading to a deeper understanding of the fundamental chemistry of this compound and unlocking its full potential in various chemical applications. rsc.org

Q & A

Q. What are the optimal reagents and conditions for synthesizing 5-Nitronaphthalene-1-carbonyl chloride?

- Methodological Answer : Synthesis typically involves nitration and carbonyl chloride formation. For the nitration step, concentrated nitric acid in sulfuric acid is standard. For carbonyl chloride formation, thionyl chloride (SOCl₂) is effective due to its high reactivity with carboxylic acids. Phosphorus trichloride (PCl₃) or oxychloride (POCl₃) can also be used but may require longer reaction times. Post-reaction, purification via vacuum distillation or recrystallization in inert solvents (e.g., carbon tetrachloride) is critical. Pyridine is often added to neutralize HCl byproducts .

Q. How should researchers safely handle and store this compound in the laboratory?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and splash goggles. Avoid inhalation or skin contact, as acyl chlorides are corrosive and reactive.

- Storage : Keep in airtight, moisture-resistant containers under inert gas (e.g., argon) at 0–6°C to prevent hydrolysis.

- Waste Disposal : Segregate waste and transfer to certified hazardous waste facilities. Neutralize residual chloride with sodium bicarbonate before disposal .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm carbonyl chloride (C=O stretch ~1750–1800 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹).

- ¹H/¹³C NMR : Use deuterated chloroform (CDCl₃) as a solvent. Expect aromatic protons at δ 7.5–8.5 ppm and carbonyl carbon at δ ~165–170 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+Cl]⁻) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation rates of this compound in environmental matrices?

- Methodological Answer :

- Experimental Design : Conduct parallel studies in controlled aqueous (pH 4–9), soil, and air matrices under UV light or microbial activity.

- Analytical Tools : Use HPLC-MS/MS to quantify degradation products (e.g., 5-nitronaphthoic acid). Compare kinetic models (pseudo-first-order vs. second-order) to identify rate-determining factors.

- Contradiction Analysis : Variability often arises from matrix composition (e.g., organic matter in soil) or light intensity. Normalize data to reference standards (e.g., benzoic acid derivatives) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity.

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS models.

- Validation : Corrogate computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. How do structural modifications (e.g., nitro group position) impact the compound’s stability and bioactivity?

- Methodological Answer :

- Synthetic Derivatives : Prepare isomers (e.g., 3-nitro or 6-nitro derivatives) via regioselective nitration.

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH) with HPLC monitoring.

- Bioactivity Assays : Screen derivatives for enzyme inhibition (e.g., acetylcholinesterase) using microplate spectrophotometry. Compare IC₅₀ values to establish structure-activity relationships .

Environmental and Toxicological Research

Q. What methodologies detect this compound in occupational exposure scenarios?

- Methodological Answer :

- Air Sampling : Use NIOSH Method 2539 with XAD-2 resin tubes. Elute with acetone and analyze via GC-ECD.

- Biomonitoring : Quantify urinary metabolites (e.g., nitronaphthoic acid conjugates) using LC-MS/MS.

- Limits of Detection (LOD) : Validate methods to achieve LOD <0.1 µg/m³ for air and <5 ng/mL for urine .

Q. How can researchers model the compound’s partitioning in aquatic ecosystems?

- Methodological Answer :

- Octanol-Water Partition Coefficient (Log Kow) : Determine experimentally via shake-flask method or predict using EPI Suite.

- Sediment Adsorption : Conduct batch experiments with kaolinite or humic acid. Fit data to Freundlich isotherms.

- Bioaccumulation Potential : Use zebrafish models to measure bioconcentration factors (BCF) over 28-day exposure .

Data Analysis and Interpretation

Q. What statistical approaches address variability in spectroscopic data for structural confirmation?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to NMR/IR datasets to identify outlier spectra.

- Uncertainty Quantification : Use Monte Carlo simulations to estimate confidence intervals for bond angles/torsions derived from crystallography .

Q. How should researchers design studies to reconcile conflicting reports on the compound’s photodegradation mechanisms?

- Methodological Answer :

- Controlled Light Sources : Use calibrated UV-A/B lamps to standardize irradiation intensity.

- Reactive Oxygen Species (ROS) Trapping : Add scavengers (e.g., NaN₃ for singlet oxygen) to isolate degradation pathways.

- Isotopic Labeling : Track ¹⁸O incorporation in hydrolysis products via HRMS to distinguish radical vs. hydrolytic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.